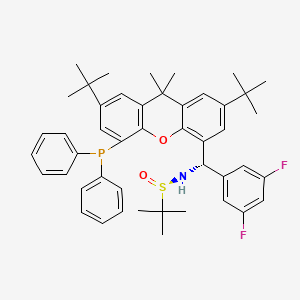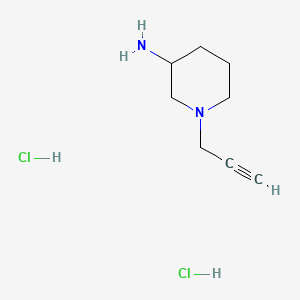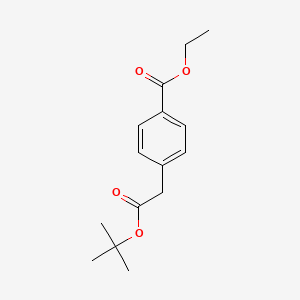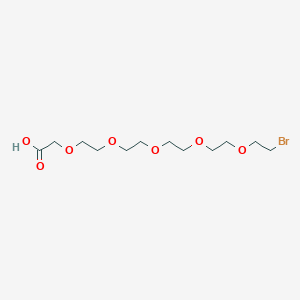
4-(1,10-Phenanthrolin-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,10-Phenanthrolin-5-yl)benzoic acid is a chemical compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . It is a derivative of benzoic acid and phenanthroline, which are both well-known compounds in organic chemistry. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and phenanthroline, making it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
4-(1,10-Phenanthrolin-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the phenanthroline ring.
Applications De Recherche Scientifique
4-(1,10-Phenanthrolin-5-yl)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzoic acid involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The phenanthroline moiety allows for intercalation between DNA bases, disrupting the normal function of DNA and leading to cell death in cancer cells . Additionally, the benzoic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
4-(1,10-Phenanthrolin-5-yl)benzoic acid can be compared to other similar compounds, such as:
4-(1,10-Phenanthrolin-6-yl)benzoic acid: This compound has a similar structure but with the phenanthroline moiety attached at a different position.
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid: This compound includes an imidazole ring fused to the phenanthroline moiety, which can alter its chemical and biological properties.
Propriétés
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBWKSTPGMTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4,4'-bipiperidine]-1-carboxylate hydrochloride](/img/structure/B8250357.png)






![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)




